molecular formula C6H12O5 B118126 2-Deoxy-D-glucose-13C-1 CAS No. 119897-50-6

2-Deoxy-D-glucose-13C-1

Cat. No.: B118126
CAS No.: 119897-50-6
M. Wt: 165.15 g/mol
InChI Key: VRYALKFFQXWPIH-VOXXIEBZSA-N
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Description

2-Deoxy-D-glucose-13C-1 is a chiral organic compound with multiple hydroxyl groups. It is a derivative of hexanal, where the carbon atoms are substituted with hydroxyl groups. This compound is significant in various biochemical pathways and has applications in different scientific fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Deoxy-D-glucose-13C-1 interacts with key enzymes in the glycolytic pathway. It inhibits hexokinase, the enzyme that converts glucose to glucose-6-phosphate . It also inhibits phosphoglucose isomerase, the enzyme that converts glucose-6-phosphate to fructose-6-phosphate .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It induces apoptosis in SK-BR-3 cells and inhibits the growth of 143B osteosarcoma cells cultured under hypoxic conditions . It also has potential therapeutic benefits for a range of diseases, including cancer, epilepsy, systemic lupus erythematosus (SLE), and rheumatoid arthritis (RA), and COVID-19 .

Molecular Mechanism

The exact mechanisms of action of this compound are still being investigated, but it is known that in hypoxic cancer cells, this compound is a glycolysis inhibitor that prevents ATP production and, ultimately, cell survival .

Temporal Effects in Laboratory Settings

It is known that this compound hampers cell growth, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In vivo, this compound (500 mg/kg) reduces tumor growth in 143B osteosarcoma and MV522 non-small cell lung cancer mouse xenograft models when used alone or in combination with doxorubicin or paclitaxel .

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it inhibits the conversion of glucose to glucose-6-phosphate and the conversion of glucose-6-phosphate to fructose-6-phosphate .

Transport and Distribution

This compound is taken up by the glucose transporters of the cell . Therefore, cells with higher glucose uptake, for example, tumor cells, also have a higher uptake of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-D-glucose-13C-1 typically involves the oxidation of corresponding hexane derivatives. One common method is the selective oxidation of hexane-1,2,3,4,5,6-hexol using specific oxidizing agents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-D-glucose-13C-1 undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include hexanoic acid (from oxidation), hexane-1,2,3,4,5,6-hexol (from reduction), and various substituted hexanal derivatives (from substitution reactions).

Scientific Research Applications

2-Deoxy-D-glucose-13C-1 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-D-glucose-13C-1 is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3R,4S,5R)-3,4,5,6-tetrahydroxy(613C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYALKFFQXWPIH-VOXXIEBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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